XLogP3 Lipophilicity: Diethyl Ester is 4.5-Fold More Lipophilic Than Dimethyl Ester
In a cross-study comparison using identical PubChem XLogP3 computational methodology, diethyl pyrrolidine-2,5-dicarboxylate (CAS 41994-50-7) exhibits an XLogP3 value of 0.9, versus 0.2 for the dimethyl ester analog (CAS 90088-52-1) [1]. The ΔXLogP3 of +0.7 log units corresponds to approximately 4.5-fold higher predicted lipophilicity. For context, the experimentally measured LogP for the diethyl ester is reported as 0.562 , while a separate database reports LogP of -0.547 for the dimethyl ester , yielding an even larger apparent difference. The topological polar surface area is identical at 64.6 Ų for both compounds, indicating that lipophilicity difference is driven solely by the ester alkyl chain length, not by changes in polar surface area [1].
| Evidence Dimension | Lipophilicity (XLogP3, PubChem-computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem CID 13228037); experimental LogP = 0.562 (chem960) |
| Comparator Or Baseline | Dimethyl pyrrolidine-2,5-dicarboxylate (CAS 90088-52-1): XLogP3 = 0.2 (PubChem CID 13814297); LogP = -0.547 (Chemscene) |
| Quantified Difference | ΔXLogP3 = +0.7 log units (4.5-fold); ΔLogP = +1.109 log units (12.8-fold by experimental values) |
| Conditions | PubChem XLogP3 3.0 computational prediction; experimental LogP via chem960 and Chemscene databases |
Why This Matters
Higher lipophilicity directly affects chromatographic retention, membrane permeability in cell-based assays, and organic-phase partitioning during extraction — making the diethyl ester preferable when greater organic solubility or altered pharmacokinetic behavior is desired.
- [1] PubChem. Diethyl pyrrolidine-2,5-dicarboxylate (CID 13228037, XLogP3=0.9) and Dimethyl pyrrolidine-2,5-dicarboxylate (CID 13814297, XLogP3=0.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
